5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8-3-12(9(2)20-8)13(18)7-17-14(19)10-4-11(15)6-16-5-10/h3-6,13,18H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYPRAMKITZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CN=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of nicotinamide to introduce the bromine atom at the 5-position. This is followed by the reaction with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to pyridine-3-carboxamide derivatives from patents, catalogs, and synthetic studies (Table 1).
Table 1: Structural Comparison of Selected Pyridine-3-Carboxamide Derivatives
Analysis of Substituent Effects
Bromine vs. Other Halogens/Electron-Withdrawing Groups: Bromine at the 5-position (target compound) increases molecular weight and polarizability compared to difluoromethyl () or cyano () groups. This may enhance van der Waals interactions in biological targets .
Amide Side Chain Variations :
- The hydroxyethyl-dimethylfuran group (target compound) balances polarity (hydroxyethyl) and metabolic stability (furan’s resistance to oxidation). In contrast, indan-based amides () are highly lipophilic, favoring membrane permeability but reducing aqueous solubility .
- Pivalamide substituents () introduce steric bulk, which may hinder binding to sterically sensitive targets .
Research Implications and Gaps
- Data Limitations: No direct comparative bioactivity or solubility data were found in the provided evidence. Further experimental studies are needed to validate hypothesized properties.
Biological Activity
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide is a synthetic compound notable for its complex structure, which includes a pyridine ring, a bromine atom, and a furan derivative. Its molecular formula is C14H15BrN2O3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Bromine Substituent : Located at the 5-position of the pyridine ring, which may enhance biological activity.
- Furan Derivative : A five-membered oxygen-containing heterocycle that contributes to the compound's reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Interactions : Preliminary studies suggest that this compound interacts with various biological receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in conditions such as inflammation or pain.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting that this compound may also possess antimicrobial properties.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on COX Inhibition : In vitro assays demonstrated that the compound inhibited COX activity at concentrations relevant for therapeutic applications. The IC50 values were comparable to known anti-inflammatory agents, indicating potential for development as a new anti-inflammatory drug.
- Antibacterial Activity Assessment : The compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-2-furanmethanol | Contains furan and bromine | Simpler structure without pyridine |
| 2,5-dimethylfuran | Furan derivative | Lacks functional groups present in target |
| 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide | Similar pyridine structure | Lacks the furan moiety |
The combination of both bromine and furan moieties in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Q & A
Q. Yield Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, 85°C | 72 | >95 |
| Pd(dppf)Cl₂, 95°C | 88 | >98 |
Basic: What structural features influence the compound’s reactivity or stability?
Methodological Answer:
Key factors include:
Bromo as a Leaving Group : Enables cross-coupling (Suzuki) or nucleophilic substitution. Steric hindrance from the adjacent amide may slow reactivity .
Hydroxyethyl-Furan Side Chain : The hydroxyl group can participate in hydrogen bonding (affecting solubility) or oxidation (risk of ketone formation under acidic conditions).
Amide Group : Susceptible to hydrolysis under strong acidic/basic conditions. Stabilize with buffered solvents (pH 6–8) during storage .
Experimental Design : Stability studies (e.g., accelerated degradation at 40°C/75% RH) can quantify decomposition pathways.
Advanced: How to address contradictory data in reaction yields or spectroscopic assignments?
Methodological Answer:
Reproducibility Checks : Ensure consistent reagent purity (e.g., >95% by HPLC for boronic acids) and anhydrous conditions .
Isolation of By-Products : Use preparative HPLC to isolate impurities (e.g., dehalogenated products) and characterize via MS/NMR .
Synchrotron XRD : Resolve ambiguities in crystallographic data (e.g., disorder in the furan ring) with high-resolution measurements .
Case Study : In N-(3-bromo-2-methylphenyl)pyridinecarboxamide synthesis, by-products from incomplete amidation were traced to insufficient pyridine catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
